molecular formula C12H16ClN B15256999 5-Chloro-3,3-diethylindoline

5-Chloro-3,3-diethylindoline

Cat. No.: B15256999
M. Wt: 209.71 g/mol
InChI Key: ZQRMEBFDHMEFGH-UHFFFAOYSA-N
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Description

5-Chloro-3,3-diethylindoline is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3,3-diethylindoline can be achieved through several methods. One common approach involves the Fischer indole synthesis, which typically uses phenylhydrazine and a ketone or aldehyde as starting materials. The reaction is catalyzed by an acid, such as methanesulfonic acid, and is carried out under reflux conditions in a suitable solvent like methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and solvents may vary to optimize yield and reduce costs. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3,3-diethylindoline undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding indole-2,3-diones.

    Reduction: Formation of reduced indoline derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

5-Chloro-3,3-diethylindoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-3,3-diethylindoline involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to multiple receptors and enzymes, influencing biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3,3-dimethylindoline
  • 5-Chloro-3,3-diethylindolin-2-one
  • 5-Chloro-3,3-diethylindole

Uniqueness

5-Chloro-3,3-diethylindoline is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

5-chloro-3,3-diethyl-1,2-dihydroindole

InChI

InChI=1S/C12H16ClN/c1-3-12(4-2)8-14-11-6-5-9(13)7-10(11)12/h5-7,14H,3-4,8H2,1-2H3

InChI Key

ZQRMEBFDHMEFGH-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC2=C1C=C(C=C2)Cl)CC

Origin of Product

United States

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